4-Chloro-3-iodopyridin-2-amine
Overview
Description
4-Chloro-3-iodopyridin-2-amine is a compound with the molecular formula C5H4ClIN2. It has a molecular weight of 254.45 g/mol . It is also known by other names such as 2-Amino-4-chloro-3-iodopyridine and 4-Chloro-3-iodo-pyridin-2-ylamine .
Molecular Structure Analysis
The InChI string of 4-Chloro-3-iodopyridin-2-amine isInChI=1S/C5H4ClIN2/c6-3-1-2-9-5(8)4(3)7/h1-2H,(H2,8,9)
. The Canonical SMILES is C1=CN=C(C(=C1Cl)I)N
. Physical And Chemical Properties Analysis
4-Chloro-3-iodopyridin-2-amine has a molecular weight of 254.45 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its exact mass and monoisotopic mass are both 253.91077 g/mol . Its topological polar surface area is 38.9 Ų .Scientific Research Applications
Pharmaceutical Research and Development
4-Chloro-3-iodopyridin-2-amine: is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its unique structure, featuring both chlorine and iodine atoms, makes it a versatile intermediate for synthesizing a wide range of pharmaceuticals . It has been used in the development of anti-HIV agents, showcasing its potential in addressing global health challenges .
Agrochemical Synthesis
The compound’s reactivity profile lends itself to the synthesis of agrochemicals. Its ability to act as both a nucleophile and electrophile allows for the creation of novel compounds that can serve as pesticides or herbicides, contributing to agricultural productivity and food security .
Advanced Material Science
In material science, 4-Chloro-3-iodopyridin-2-amine can be used to develop new materials with specific electronic or photonic properties. Its halogen atoms can be pivotal in forming materials for electronic devices or sensors .
Chemical Synthesis
As an intermediate in chemical reactions, this compound is crucial for synthesizing various organic molecules. Its polar nature, due to the halogen atoms and amine group, affects its solubility in solvents, which is an important factor in chemical synthesis applications .
Drug Discovery
The compound has shown promise in drug discovery, particularly due to its role as a versatile nucleophile and electrophile. This dual functionality enables it to participate in a wide array of chemical transformations, which is essential in the creation of new drugs .
Safety and Handling Research
Given its toxic nature, research into the safe handling and storage of 4-Chloro-3-iodopyridin-2-amine is critical. It provides insights into the development of safety protocols and guidelines for working with hazardous materials in a laboratory setting .
Safety and Hazards
Mechanism of Action
Target of Action
4-Chloro-3-iodopyridin-2-amine is a compound that has garnered significant attention in the field of chemistry, particularly in pharmaceutical research and development . .
Mode of Action
The mechanism of action of 4-Chloro-3-iodopyridin-2-amine in chemical reactions is a cornerstone of its utility in various fields. This compound plays a critical role primarily due to the presence of both a reactive amine group and halogen atoms, which offer multiple pathways for chemical interactions and transformations . At its core, 4-Chloro-3-iodopyridin-2-amine acts as a versatile nucleophile and electrophile, thanks to its amine group and halogen atoms, respectively .
Biochemical Pathways
Its unique structure and reactivity profile make it an invaluable tool in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials .
Result of Action
Its ability to act as a versatile intermediate has led to its use in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials .
properties
IUPAC Name |
4-chloro-3-iodopyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c6-3-1-2-9-5(8)4(3)7/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMULFKDCVPGNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629107 | |
Record name | 4-Chloro-3-iodopyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-iodopyridin-2-amine | |
CAS RN |
417721-69-8 | |
Record name | 4-Chloro-3-iodopyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-iodopyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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